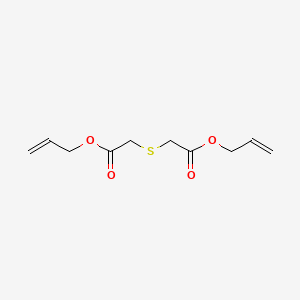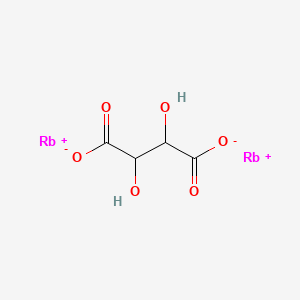
Rubidium tartrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rubidium tartrate is a chemical compound formed by the combination of rubidium, an alkali metal, and tartaric acid, an organic acid. Rubidium is known for its high reactivity and is often used in various chemical processes. Tartaric acid, on the other hand, is a naturally occurring acid found in many plants, particularly grapes. The combination of these two substances results in this compound, which has unique properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Rubidium tartrate can be synthesized through a controlled reaction between rubidium chloride and tartaric acid. The process typically involves the slow diffusion of tartaric acid into a solution of rubidium chloride in a gel medium, such as silica hydrogel. This method allows for the growth of colorless, transparent this compound crystals at room temperature .
Industrial Production Methods: In industrial settings, this compound is often produced by reacting rubidium carbonate with tartaric acid. The reaction is carried out in an aqueous solution, and the resulting this compound is then purified through recrystallization. This method ensures high purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Rubidium tartrate undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, rubidium reacts with oxygen to form rubidium superoxide (RbO2) when heated . It also reacts vigorously with halogens to form rubidium halides, such as rubidium chloride (RbCl) and rubidium bromide (RbBr) .
Common Reagents and Conditions:
Oxidation: Rubidium reacts with oxygen under heated conditions to form rubidium superoxide.
Reduction: Rubidium can be reduced using hydrogen to form rubidium hydride (RbH).
Substitution: Rubidium reacts with halogens like chlorine and bromine to form rubidium halides.
Major Products Formed:
- Rubidium superoxide (RbO2)
- Rubidium hydride (RbH)
- Rubidium halides (RbCl, RbBr)
Aplicaciones Científicas De Investigación
Rubidium tartrate has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: this compound is used as a precursor in the synthesis of other rubidium compounds. It is also employed in various analytical techniques to study the properties of rubidium and its interactions with other elements .
Biology: In biological research, this compound is used as a tracer to study potassium ion transport in cells. Due to its similarity to potassium, rubidium can replace potassium in certain biological processes, allowing researchers to track and analyze these processes more effectively .
Medicine: Rubidium isotopes, such as rubidium-82, are used as tracers in PET scans to visualize blood flow and detect abnormalities in the body .
Industry: In the industrial sector, this compound is used in the production of specialty glasses and ceramics. It is also employed in the manufacturing of certain electronic components and as a catalyst in chemical reactions .
Mecanismo De Acción
The mechanism of action of rubidium tartrate involves its interaction with various molecular targets and pathways. In biological systems, rubidium ions can replace potassium ions due to their similar properties. This replacement affects the activity of potassium-dependent enzymes and transporters, influencing cellular processes such as ion transport and signal transduction .
Comparación Con Compuestos Similares
- Potassium tartrate (K2C4H4O6)
- Sodium tartrate (Na2C4H4O6)
- Cesium tartrate (Cs2C4H4O6)
Uniqueness: Rubidium tartrate’s higher reactivity and unique electronic properties make it more suitable for certain applications, such as in high-performance ceramics and specialized chemical reactions .
Propiedades
Número CAS |
60804-34-4 |
|---|---|
Fórmula molecular |
C4H4O6Rb2 |
Peso molecular |
319.01 g/mol |
Nombre IUPAC |
2,3-dihydroxybutanedioate;rubidium(1+) |
InChI |
InChI=1S/C4H6O6.2Rb/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;/q;2*+1/p-2 |
Clave InChI |
BNRFYCMZGVBPQS-UHFFFAOYSA-L |
SMILES canónico |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Rb+].[Rb+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5H-Indeno[5,6-D][1,2]oxazole](/img/structure/B13800158.png)
![2-Naphthalenesulfonyl chloride, 5-[bis(methylsulfonyl)amino]-1-[(methylsulfonyl)oxy]-](/img/structure/B13800162.png)


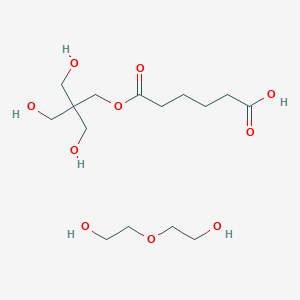
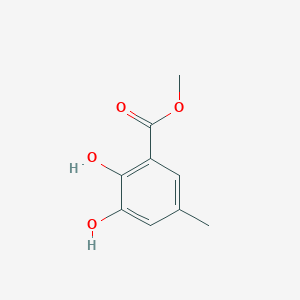
![1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, N,N-dimethyl-1-(phenylsulfonyl)-](/img/structure/B13800179.png)
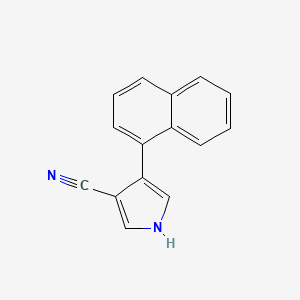
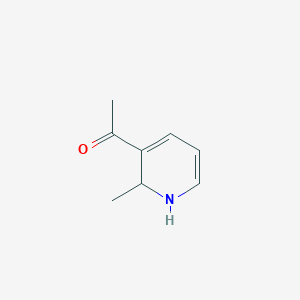
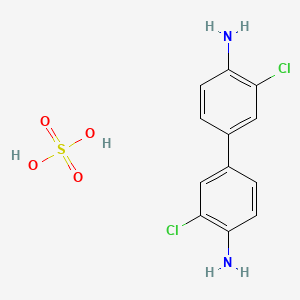
![1H-Cyclobuta[4,5]pyrrolo[1,2-a]benzimidazole(9CI)](/img/structure/B13800207.png)
